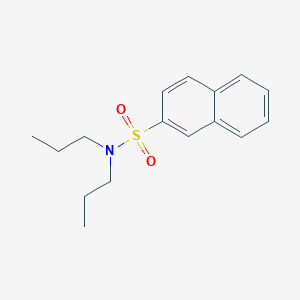![molecular formula C16H17NO3 B4680670 3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B4680670.png)
3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid
概要
説明
3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxybenzyl group attached to an amino group, which is further connected to a methylbenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Methoxybenzylamine Intermediate: This can be synthesized by reacting 4-methoxybenzaldehyde with an amine source under reductive amination conditions.
Coupling with Methylbenzoic Acid: The methoxybenzylamine intermediate is then coupled with 2-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
科学的研究の応用
3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The methoxybenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity. The overall effect is dependent on the specific biological pathway or target involved.
類似化合物との比較
Similar Compounds
4-methoxybenzoic acid: Lacks the amino and methyl groups, making it less versatile in terms of chemical reactivity.
2-methylbenzoic acid: Lacks the methoxybenzyl and amino groups, limiting its biological activity.
4-methoxybenzylamine: Lacks the carboxylic acid group, reducing its potential for forming amide bonds.
Uniqueness
3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid is unique due to the presence of both the methoxybenzyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-14(16(18)19)4-3-5-15(11)17-10-12-6-8-13(20-2)9-7-12/h3-9,17H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCRUDWHQXGQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-CHLOROPHENYL)-7-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4680592.png)
![3-[(5-acetyl-2-methoxybenzyl)thio]propanenitrile](/img/structure/B4680599.png)
![4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B4680601.png)
![N-[2,5-DIMETHOXY-4-({2-[(4-METHYLPHENYL)SULFANYL]ACETYL}AMINO)PHENYL]BENZAMIDE](/img/structure/B4680602.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4680614.png)
![ETHYL 4-({[4-(METHYLSULFONYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4680625.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4680632.png)
![N~2~-(5-chloro-2-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4680638.png)
![ethyl 2-{cyclopentyl[3-(trifluoromethyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4680642.png)




![1-[(2-METHYLPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE](/img/structure/B4680687.png)
